
ACEQUINOCYL-HYDROXY
Overview
Description
Acequinocyl-hydroxy (CAS RN: 57960-31-3) is a metabolite of the acaricide Acequinocyl, primarily used in pesticide residue analysis. Its molecular formula is C₂₂H₃₀O₃, with a molecular weight of 342.47 g/mol . As a reference standard, it is critical for monitoring environmental degradation and regulatory compliance, requiring storage at 0°C–6°C to maintain stability . Structurally, it features a hydroxyl group added to the parent compound Acequinocyl, a quinone-derived miticide effective against spider mites .
Preparation Methods
Chemical Synthesis of Acequinocyl-Hydroxy
The synthesis of this compound primarily involves the hydrolysis of its parent compound, acequinocyl (3-dodecyl-1,4-dihydro-1,4-dioxo-2-naphthyl acetate). The reaction mechanism centers on the cleavage of the acetyl group under controlled acidic or basic conditions. For instance, alkaline hydrolysis using sodium hydroxide (NaOH) in an aqueous-organic solvent system efficiently deacetylates acequinocyl to yield the hydroxyl derivative . The stoichiometric equation for this transformation is:
{24}\text{H}{32}\text{O}4 \xrightarrow{\text{NaOH}} \text{C}{22}\text{H}{28}\text{O}3 + \text{CH}3\text{COO}^- + \text{H}2\text{O}
Optimal reaction conditions, such as a pH range of 8–10 and temperatures of 50–60°C, ensure complete conversion while minimizing side reactions . Post-synthesis, the crude product is typically purified via recrystallization using solvents like n-hexane and ethyl acetate, achieving a purity exceeding 95% .
Extraction from Biological and Environmental Matrices
This compound is frequently isolated from plant, animal, or environmental samples to assess residue levels. The Japanese Ministry of Agriculture’s analytical method outlines a robust extraction protocol :
Protocol Overview:
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Homogenization : Samples (10 g) are homogenized with 0.4 M hydrochloric acid (5 mL) and acetone (100 mL) to disrupt cellular matrices.
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Partitioning : The filtrate is mixed with sodium chloride solution (10% w/v) and extracted twice with n-hexane. The organic phase is dehydrated using anhydrous sodium sulfate.
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Cleanup : The extract undergoes solid-phase extraction (SPE) using styrene-divinylbenzene copolymer cartridges, eluted with acetonitrile saturated with n-hexane .
This method achieves recovery rates of 80–90% for this compound in complex matrices like honey and fish . Comparatively, the Chinese patent CN103901148A employs a similar approach but substitutes acetone with ethyl acetate for enhanced lipid removal, reporting a 92% recovery in tea leaves .
Purification and Isolation Techniques
Purification is critical to eliminate co-extracted interferents. High-performance liquid chromatography (HPLC) and SPE are widely utilized:
Solid-Phase Extraction (SPE):
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Cartridge Type : Styrene-divinylbenzene copolymer (500 mg bed weight) .
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Elution Solvent : Acetonitrile:n-hexane (3:1 v/v), optimized for selective retention of this compound .
High-Performance Liquid Chromatography (HPLC):
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Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm particle size).
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Mobile Phase : Acetonitrile:water (80:20 v/v) with 0.1% formic acid, achieving baseline separation in 15 minutes .
Analytical Validation of Prepared this compound
Regulatory bodies mandate stringent validation to confirm identity and purity. The U.S. EPA’s guidelines specify LC-MS/MS as the gold standard :
LC-MS/MS Parameters:
Parameter | Value |
---|---|
Ionization Mode | Electrospray (Negative) |
Transition (m/z) | 383.1 → 265.0 (Quantitative) |
Retention Time | 6.8 minutes |
Method validation studies demonstrate a limit of quantification (LOQ) of 0.02 ppm in livestock tissues, ensuring compliance with international tolerances .
Chemical Reactions Analysis
Types of Reactions: ACEQUINOCYL-HYDROXY undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are essential intermediates in many chemical processes.
Reduction: Reduction reactions typically yield hydroquinones, which have significant biological and chemical applications.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups, leading to the formation of diverse derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acid chlorides and anhydrides in the presence of amines are commonly employed
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthoquinones
Scientific Research Applications
Agricultural Applications
Acequinocyl-Hydroxy serves as a pesticide metabolite, demonstrating effective control over various mite species. Its application in agriculture is supported by studies showing low persistence in soil and minimal toxicity to non-target organisms.
Efficacy Studies
- Study on Mite Control : Acequinocyl was effective against several mite species due to its unique mode of action that disrupts mitochondrial function.
- Residue Analysis : Research indicates that acequinocyl and its metabolites are stable during processing and storage, which is critical for assessing food safety.
Pharmaceutical Applications
The compound's antibacterial, antifungal, and anti-inflammatory properties make it valuable in pharmaceutical research. Its role as a precursor for synthesizing other naphthoquinone derivatives enhances its potential in drug development.
Case Studies
- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against common pathogens.
- Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases.
Toxicological Studies
Extensive toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies include:
Subchronic Toxicity Studies
- 13-Week Oral Toxicity Study in Rats : No significant adverse effects were observed at certain dosage levels, establishing a no-observed-adverse-effect level (NOAEL) of 200 ppm.
Carcinogenicity Studies
- 80-Week Carcinogenicity Study in Mice : Results indicated no increased incidence of tumors or mutagenicity, reinforcing the safety of this compound for agricultural use.
Table 1: Summary of Toxicological Findings
Study Type | Findings | NOAEL (ppm) |
---|---|---|
13-Week Oral Toxicity | No significant changes at low doses | 200 |
80-Week Carcinogenicity | No tumors or mutagenicity observed | 20 |
Chromosome Aberration Assay | No significant increase in chromosome aberrations | N/A |
Table 2: Applications Overview
Biological Activity
Acequinocyl-hydroxy is a derivative of acequinocyl, a novel pesticide primarily used for controlling mite populations. Its biological activity has been the subject of various studies, focusing on its mode of action, toxicity, and environmental impact. This article synthesizes findings from multiple sources to provide a comprehensive overview of the biological activity associated with this compound.
Acequinocyl operates through a unique mechanism, primarily inhibiting the electron transport system in target organisms. It binds to the Qo site of cytochrome b in the mitochondrial respiratory chain, disrupting ATP synthesis and leading to cell death in mite species. This mode of action is distinct from that of many other acaricides, making acequinocyl a valuable tool in integrated pest management strategies.
Acute and Chronic Toxicity
Research indicates that acequinocyl exhibits low acute toxicity across various exposure routes (oral, dermal, and inhalation). The following table summarizes key findings from toxicological assessments:
These studies collectively suggest that this compound is not carcinogenic or mutagenic, reinforcing its safety profile for human health.
Environmental Impact
Acequinocyl has been evaluated for its environmental persistence and potential residues in food products. A study demonstrated that both acequinocyl and hydroxyacequinocyl residues remain stable under specific conditions (e.g., low temperatures) . The European Food Safety Authority (EFSA) has conducted risk assessments indicating that both short-term and long-term intake from residues does not pose significant health risks to consumers .
Case Study 1: Residue Analysis in Agricultural Products
A study analyzing residues of acequinocyl and hydroxyacequinocyl in food products utilized ultra-high-performance liquid chromatography coupled with tandem mass spectrometric detection. Results showed that these compounds remained below maximum residue limits set by regulatory authorities, affirming their safe use in agricultural practices .
Case Study 2: Human Health Risk Assessment
The U.S. Environmental Protection Agency (EPA) conducted a comprehensive human health risk assessment which concluded that acequinocyl is classified as "not likely to be carcinogenic to humans." This assessment included evaluations of dietary exposure, residential exposure scenarios, and occupational risks associated with handling the compound .
Q & A
Q. What are the key physicochemical properties of Acequinocyl-hydroxy, and how do they influence experimental design in pesticide residue analysis?
Basic Research Question
this compound (CAS 57960-31-3) has a molecular formula of C₂₂H₃₀O₃ and a molecular weight of 342.47 g/mol. Its stability is temperature-sensitive, requiring storage at 0–6°C to prevent degradation . These properties necessitate careful handling in laboratory settings, such as using cold-chain logistics for sample storage and avoiding prolonged exposure to ambient temperatures during analysis. For residue studies, its hydrophobicity (logP ~5.2 estimated) suggests preferential partitioning into lipid-rich matrices, requiring solvent systems like acetonitrile or hexane for extraction .
Methodological Consideration :
- Extraction : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile and dispersive SPE cleanup.
- Detection : Optimize HPLC-UV or LC-MS/MS parameters to account for low volatility and potential matrix interference.
Q. How can researchers validate synthetic routes for this compound, and what are common pitfalls in its synthesis?
Basic Research Question
While direct synthesis protocols for this compound are not widely documented, retrosynthetic analysis of structurally related acaricides suggests pathways involving quinoline intermediates and hydroxylation steps. Key challenges include:
- Steric hindrance during hydroxylation, requiring catalysts like Pd/C or Ru-based systems .
- Byproduct formation due to incomplete oxidation, necessitating purification via column chromatography or recrystallization .
Validation Framework :
- Purity Assessment : Use NMR and high-resolution MS to confirm structural integrity.
- Yield Optimization : Compare batch yields under varying temperatures (e.g., 60°C vs. 80°C) and solvent polarities .
Q. What advanced analytical techniques are recommended for detecting this compound in environmental samples, and how do matrix effects impact accuracy?
Advanced Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (LOD ~0.01 µg/kg) and specificity. Matrix effects, particularly in soil and plant tissues, can suppress ionization by 20–40%, necessitating matrix-matched calibration or isotope-labeled internal standards (e.g., deuterated this compound) .
Methodology :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to reduce co-extractives.
- Quantification : Use matrix enhancement factors (MEFs) to correct signal suppression .
Q. How should researchers address contradictions in ecotoxicological data for this compound, such as varying LC50 values across studies?
Advanced Research Question
Discrepancies in toxicity data (e.g., LC50 for Daphnia magna ranging from 0.5–2.0 mg/L) often arise from differences in:
- Test conditions : pH, temperature, and dissolved organic carbon (DOC) levels alter bioavailability .
- Organism life stages : Juveniles may exhibit higher sensitivity than adults .
Resolution Strategy :
- Meta-analysis : Apply random-effects models to aggregate data, accounting for study heterogeneity.
- Controlled Replication : Standardize OECD/EPA test guidelines across labs to isolate confounding variables .
Q. What experimental design principles are critical for studying the environmental degradation kinetics of this compound?
Advanced Research Question
Degradation studies must account for abiotic (hydrolysis, photolysis) and biotic (microbial metabolism) pathways. Key factors include:
- Hydrolysis : Monitor pH-dependent degradation at 25°C, using buffered solutions (pH 4–9).
- Photolysis : Simulate sunlight with xenon-arc lamps (λ > 290 nm) and measure half-lives .
Data Analysis :
- Kinetic Modeling : Use first-order or biphasic models to describe degradation curves.
- QSRR (Quantitative Structure-Reactivity Relationships) : Corporate logP and molecular connectivity indices to predict persistence .
Q. How can researchers ensure reproducibility in this compound bioaccumulation studies across diverse aquatic ecosystems?
Advanced Research Question
Reproducibility challenges stem from variability in sediment organic carbon (SOC) and trophic interactions. Best practices include:
Comparison with Similar Compounds
Acequinocyl-hydroxy vs. Acequinocyl
Key Differences :
- Structural: The hydroxyl group in this compound increases polarity, affecting solubility and chromatographic retention times in analytical methods .
- Functional: While Acequinocyl is applied directly for pest control, this compound serves as a biomarker for environmental monitoring .
This compound vs. Abamectin
Key Differences :
- Mechanism: this compound disrupts mitochondrial electron transport in mites, whereas Abamectin targets glutamate-gated chloride channels .
- Analytical Use: Abamectin standards are used for detecting parent compounds, while this compound tracks metabolic breakdown .
This compound vs. Acetamiprid
Key Differences :
- Target Organisms: Acetamiprid targets aphids and whiteflies, unlike this compound’s focus on mites .
- Regulatory Focus: this compound is monitored due to its persistence in crops, while Acetamiprid faces scrutiny for bee toxicity .
Analytical Considerations
- Detection Methods: this compound is quantified via HPLC or LC-MS, leveraging its UV absorption at 254 nm . Its hydroxyl group enhances detectability in polar mobile phases compared to Acequinocyl .
- Cost Factors: At ¥33,000 per 10mg, this compound is a high-value reference standard, reflecting its niche role in residue analysis .
Properties
IUPAC Name |
3-dodecyl-4-hydroxynaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,23H,2-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHBFFJCFHSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897188 | |
Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57960-31-3 | |
Record name | 2-Dodecyl-3-hydroxy-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DODECYL-3-HYDROXY-1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA2JG4TUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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